molecular formula C7H7BrS B2578417 3-Bromo-4-methyl-benzenethiol CAS No. 19075-64-0

3-Bromo-4-methyl-benzenethiol

Cat. No.: B2578417
CAS No.: 19075-64-0
M. Wt: 203.1
InChI Key: RGGIMPYCVUNPGX-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-benzenethiol is a chemical compound that belongs to the class of benzenethiols. It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with a thiol group (-SH). The molecular formula of this compound is C7H7BrS, and it has a molecular weight of 203.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-benzenethiol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methylbenzenethiol using bromine or a bromine-containing reagent under controlled conditions. The reaction proceeds through the formation of a sigma complex intermediate, followed by the removal of a proton to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-benzenethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-methyl-benzenethiol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying thiol-based biochemical processes.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-benzenethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methyl-benzenethiol is unique due to the presence of both a bromine atom and a thiol group on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations and applications .

Properties

IUPAC Name

3-bromo-4-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGIMPYCVUNPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A cooled (−15° C.) solution of 3-bromo-4-methylaniline (ABCR; 2.0 g) in a 6N solution of HCl in water (30 mL) was treated drop-wise with a solution of sodium nitrite (1.78 g) in water (10 mL). The reaction mixture was stirred for 30 mins. The resulting clear solution was added dropwise to a stirred solution of O-ethyl xanthic acid potassium salt (6.1 g) in water (25 mL). The mixture was then heated to 80° C. for 15 minutes. The mixture was then cooled and extracted with diethyl ether twice. The solvents were evaporated under reduced pressure to give a residue, which was treated with a solution of KOH (6.1 g) in 95% ethanol (55 mL) and heated to reflux for 10 h. The reaction mixture was diluted with water and acidified with conc. HCl to pH 3 and extracted with diethyl ether. The organic layer was washed with water, brine and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel), eluting with petroleum ether. This product obtained was triturated with hexane to give the title compound (1.5 g, 70%) as an off-white solid.
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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2 g
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reactant
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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30 mL
Type
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Reaction Step Two
Quantity
1.78 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
6.1 g
Type
reactant
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Quantity
25 mL
Type
solvent
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6.1 g
Type
reactant
Reaction Step Five
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55 mL
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solvent
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Six
Yield
70%

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